N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that features a unique combination of isoxazole, oxadiazole, and thiophene moieties. These structural elements are known for their significant roles in medicinal chemistry and material science due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction, often catalyzed by copper (I) or ruthenium (II) compounds . The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions . The final step involves coupling the isoxazole and oxadiazole intermediates with a thiophene-2-carboxamide moiety under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity while minimizing costs and environmental impact. This could include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Types of Reactions
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole and oxadiazole rings are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules that feature isoxazole, oxadiazole, or thiophene rings, such as:
Isoxazole derivatives: Known for their antimicrobial and anti-inflammatory properties.
Oxadiazole derivatives: Often used in the development of pharmaceuticals and agrochemicals.
Thiophene derivatives: Widely studied for their electronic and optical properties.
Uniqueness
What sets N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide apart is the combination of these three heterocyclic moieties in a single molecule. This unique structure provides a diverse range of chemical and biological activities, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O3S/c15-8(7-2-1-5-18-7)12-10-14-13-9(16-10)6-3-4-11-17-6/h1-5H,(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTVIBBYXYJGMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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